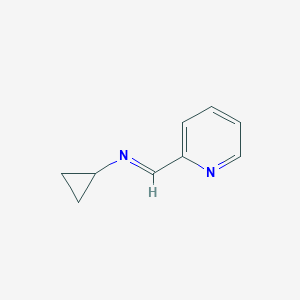
Cyclopropanamine, N-(2-pyridinylmethylene)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl(2-pyridyl)methanimine is an organic compound with the molecular formula C9H10N2 It is a derivative of pyridine, featuring a cyclopropyl group attached to the nitrogen atom of the methanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Cyclopropyl(2-pyridyl)methanimine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with cyclopropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine bond facilitated by the removal of water.
Industrial Production Methods
While specific industrial production methods for N-Cyclopropyl(2-pyridyl)methanimine are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the imine formation reaction, and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl(2-pyridyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-2-yl-methanones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the imine group.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Reduction: Cyclopropyl(2-pyridyl)methanamine.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-Cyclopropyl(2-pyridyl)methanimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl(2-pyridyl)methanimine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions, including polymerization and oxidation .
Comparación Con Compuestos Similares
Similar Compounds
- N-Propyl(2-pyridyl)methanimine
- N-Pentyl(2-pyridyl)methanimine
Uniqueness
N-Cyclopropyl(2-pyridyl)methanimine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis .
Propiedades
Número CAS |
121532-31-8 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N-cyclopropyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6-8H,4-5H2 |
Clave InChI |
IKXXCWGFFYUSQP-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=CC=N2 |
SMILES canónico |
C1CC1N=CC2=CC=CC=N2 |
Sinónimos |
Cyclopropanamine, N-(2-pyridinylmethylene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















